![molecular formula C22H20N2O5 B4131381 N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4131381.png)
N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea, also known as DMF-DU-24, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has been found to have a unique mechanism of action, which makes it a valuable tool for researchers in different fields.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has a unique mechanism of action that involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various genes involved in the antioxidant and anti-inflammatory response. N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has been found to activate the Nrf2 pathway, leading to the upregulation of various antioxidant and anti-inflammatory genes. This mechanism of action makes N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea a potential candidate for the treatment of various oxidative stress-related diseases.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has been shown to have various biochemical and physiological effects in different biological systems. In the nervous system, N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has been found to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease. In the immune system, N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has been found to reduce inflammation and to modulate the immune response in animal models of autoimmune diseases. In the cardiovascular system, N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has been found to protect the heart from ischemia-reperfusion injury and to improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations to its use in lab experiments. N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea is a relatively new compound, and there is still limited information available on its pharmacokinetics and toxicity. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea is complex and involves the activation of multiple pathways, which can make it challenging to study.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea. One area of research is the development of more potent and selective analogs of N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea that can target specific pathways involved in oxidative stress-related diseases. Another area of research is the investigation of the pharmacokinetics and toxicity of N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea in different animal models and in humans. Additionally, further studies are needed to explore the potential applications of N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea in different disease models and to elucidate its mechanism of action in more detail.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea is a novel small molecule compound that has shown promising results in various studies and has a unique mechanism of action that makes it a valuable tool for researchers in different fields. This compound has potential applications in the treatment of various oxidative stress-related diseases, including neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases. Further research is needed to explore the full potential of N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea and to develop more potent and selective analogs of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has been shown to have a wide range of potential applications in scientific research. This compound has been studied for its effects on different biological systems, including the nervous system, the immune system, and the cardiovascular system. N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases and other inflammatory conditions. Additionally, N-(2,4-dimethoxyphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea has been found to have cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methoxydibenzofuran-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-26-13-8-9-16(20(10-13)27-2)23-22(25)24-17-12-19-15(11-21(17)28-3)14-6-4-5-7-18(14)29-19/h4-12H,1-3H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCUYKFWFWBGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4131310.png)

![2-bromo-N-(1-{4-methyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4131332.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride](/img/structure/B4131336.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4131342.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4131346.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131348.png)
![2-(4-benzyl-1-piperazinyl)-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4131351.png)
![8-ethyl-5-oxo-2-(4-{[(9H-xanthen-9-ylcarbonyl)amino]carbonothioyl}-1-piperazinyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131361.png)

![3-(1,3-benzodioxol-5-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4131388.png)
![methyl 2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}butanoate](/img/structure/B4131390.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4131397.png)